molecular formula C10H15NO3 B13588562 rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis

rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis

Cat. No.: B13588562
M. Wt: 197.23 g/mol
InChI Key: APRHZCZIWPERLL-RNFRBKRXSA-N
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Description

rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis is a bicyclic lactam derivative with a fused cyclopropane ring system. Its molecular formula is C₁₀H₁₅NO₃, molecular weight 197.24 g/mol, and it features a tert-butyloxycarbonyl (Boc) protecting group and a ketone moiety at the 3-position of the azabicyclo[3.1.0]hexane scaffold . The compound is chiral, with the (1R,5R) configuration, and is often used as a building block in medicinal chemistry for synthesizing constrained peptidomimetics or enzyme inhibitors. Commercial sources list its purity as ≥97%, and it is available under CAS numbers such as MDLMFCD28016332 .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-4-6(7)5-8(11)12/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

APRHZCZIWPERLL-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2CC1=O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of photochemistry to induce [2 + 2] cycloaddition reactions, which can efficiently form the bicyclic structure . The reaction conditions often require specific wavelengths of light and the presence of suitable catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amines, typically employing reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the bicyclic framework, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonates

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis is used as a building block for the synthesis of more complex molecules. Its rigid structure and stereochemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features. It may also serve as a model compound for investigating the behavior of bicyclic systems in biological environments.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the bicyclic framework could lead to the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The rigid bicyclic structure of the compound allows it to fit into specific binding sites, influencing the pathways involved in various biological processes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related azabicyclo derivatives, focusing on structural features , synthetic applications , physicochemical properties , and pharmaceutical relevance .

Structural Features
Compound Name Substituents/Modifications Bicyclo System Key Functional Groups CAS Number
rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis (Target) 3-oxo, Boc-protected [3.1.0] Ketone, Boc MDLMFCD28016332
tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-hydroxymethyl, 5-methyl [3.1.0] Hydroxymethyl, Boc 1522367-45-8
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-carbamoyl [3.1.0] Carbamoyl, Boc 1445592-86-8
rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis 1-difluoromethyl, HCl salt [3.1.0] Difluoromethyl, Amine 2095396-96-4
rac-tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, endo 5-aminomethyl, [2.1.1] system [2.1.1] Aminomethyl, Boc 1250997-01-3

Key Observations :

  • The target compound’s 3-oxo group distinguishes it from analogs with hydroxymethyl (e.g., ), carbamoyl (e.g., ), or difluoromethyl (e.g., ) substituents.
  • Bicyclo ring variations (e.g., [2.1.1] in ) alter conformational rigidity and steric effects, impacting binding affinity in drug design.
Physicochemical Properties
Compound Molecular Weight (g/mol) Purity (%) Solubility (Predicted)
Target Compound 197.24 ≥97 Low (hydrophobic Boc group)
tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 227.3 ≥97 Moderate (polar hydroxymethyl)
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 226.28 N/A High (carbamoyl hydrophilicity)

Key Observations :

  • The 3-oxo group in the target compound reduces polarity compared to hydroxymethyl or carbamoyl analogs, affecting solubility in aqueous media.
  • Carbamoyl derivatives exhibit higher solubility, advantageous for pharmacokinetic optimization .
Pharmaceutical Relevance
  • Saxagliptin Intermediates : Carbamoyl analogs (e.g., ) are pivotal in antidiabetic drug synthesis, leveraging the bicyclo system’s rigidity to mimic peptide substrates.
  • Antiviral Applications : Difluoromethyl derivatives (e.g., ) are explored for RNA virus inhibition due to their enhanced stability against oxidative metabolism.
  • Target Compound : Its ketone group serves as a handle for further functionalization, such as reductive amination or Grignard additions, to diversify molecular libraries .

Biological Activity

Rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis is a bicyclic compound notable for its unique stereochemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a bicyclic framework characterized by a rigid structure that enhances its reactivity and interactions with biological systems. The presence of the tert-butyl group and the carboxylate moiety contributes to its solubility and stability, making it a valuable candidate in medicinal chemistry.

Interaction Studies

Research indicates that rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis interacts with various biological targets including enzymes and receptors. These interactions are crucial for elucidating the mechanisms by which the compound exerts its biological effects.

Key Findings:

  • The compound has shown binding affinity to specific enzymes involved in metabolic pathways.
  • Its unique structure allows for selective targeting of biological pathways, which is essential for drug development.

Antiproliferative Effects

A series of studies have evaluated the antiproliferative activity of compounds structurally related to rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis. These studies often utilize various cancer cell lines to assess the efficacy of the compounds.

Case Study:
In a study involving several 3-azabicyclo[3.1.0]hexane derivatives, significant antiproliferative activity was observed across multiple cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • K562 (human erythroleukemia)
  • CT26 (mouse colon carcinoma)

Results Summary:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHeLa4.2Induces apoptosis
Compound BK56212Cell cycle arrest
Compound CCT268Inhibits cell motility

The most effective derivatives exhibited IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating their potential as antitumor agents .

The mechanisms underlying the biological activity of rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate involve multiple pathways:

  • Apoptosis Induction: The compound has been shown to cause significant apoptosis in treated cells, as evidenced by morphological changes observed through confocal microscopy.
  • Cell Cycle Modulation: Treatment with this compound leads to an accumulation of cells in the SubG1 phase, indicating activation of apoptotic pathways.
  • Inhibition of Metastasis: The reduction in cell motility suggests potential applications in preventing cancer metastasis.

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